molecular formula C28H37BN2O7 B1193612 SAHA-OBP

SAHA-OBP

Cat. No.: B1193612
M. Wt: 524.42
InChI Key: NLCVGGKZTZLPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SAHA-OBP is an innovative prodrug of the established histone deacetylase (HDAC) inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) . It is designed for selective activation in the presence of hydrogen peroxide, a reactive oxygen species (ROS) that is overexpressed in many cancer cells . The high endogenous ROS content in cancer cells triggers the rapid removal of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonyl (OBP) cap to release the active SAHA molecule . This mechanism allows this compound to demonstrate selective activity against a range of cancer cell lines, including HeLa, MCF-7, MDA-MB-231, and B16-F10, while remaining benign toward noncancerous cells . The primary downstream effect of SAHA released from this compound in cancer cells is the induction of apoptosis, and the prodrug has also been shown to be effective on multicellular tumor spheroids (MCTS) . By imparting selectivity for cancer cells, this compound addresses a key limitation of the parent SAHA compound and represents a valuable tool for researchers investigating targeted HDAC inhibition in oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H37BN2O7

Molecular Weight

524.42

IUPAC Name

N1-phenyl-N8-((((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-oxy) carbonyl)oxy)octanediamide

InChI

InChI=1S/C28H37BN2O7/c1-27(2)28(3,4)38-29(37-27)22-18-16-21(17-19-22)20-35-26(34)36-31-25(33)15-11-6-5-10-14-24(32)30-23-12-8-7-9-13-23/h7-9,12-13,16-19H,5-6,10-11,14-15,20H2,1-4H3,(H,30,32)(H,31,33)

InChI Key

NLCVGGKZTZLPNX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)CCCCCCC(NOC(OCC2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAHAOBP;  SAHA OBP;  SAHA-OBP

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

Mechanism of Action

SAHA-OBP operates as a histone deacetylase inhibitor (HDACi), which plays a crucial role in regulating gene expression involved in cell cycle progression and apoptosis. The prodrug is activated by ROS, leading to the release of active SAHA specifically within cancer cells, enhancing its selectivity and efficacy while minimizing effects on normal cells .

Case Studies

  • Multicellular Tumor Spheroids : Research has shown that this compound effectively induces apoptosis in multicellular tumor spheroids (MCTS), which are more representative of in vivo tumor behavior compared to traditional two-dimensional cell cultures. The compound demonstrated selective cytotoxicity against various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231, while sparing non-cancerous cells .
  • Prostate Cancer : In studies involving prostate cancer models, treatment with this compound led to significant repression of tumor growth markers and enhanced expression of microRNA-320a, which is associated with reduced tumorigenesis. This indicates the compound's potential in regulating androgen receptor pathways in hormone-sensitive cancers .

Wound Healing

Application in Surgical Outcomes

Recent studies have highlighted the efficacy of OBP-801 (a related compound) in improving surgical outcomes through enhanced wound healing. In a rabbit model of glaucoma filtration surgery (GFS), OBP-801 was shown to significantly reduce fibrosis and promote the maintenance of filtering blebs without scar formation. This was achieved through the inhibition of key fibrotic markers such as TGF-β3 and collagen deposition at surgical sites .

Data Table: Effects of this compound on Wound Healing Parameters

ParameterControl GroupThis compound GroupSignificance Level
α-SMA ExpressionHighLowp < 0.01
Collagen DepositionSignificantMinimalp < 0.01
Intraocular Pressure (IOP)ElevatedReducedp < 0.05

This table summarizes findings that demonstrate the ability of this compound to mitigate adverse fibrotic responses during wound healing processes.

Potential Anti-inflammatory Applications

The structural characteristics of this compound suggest its potential use in treating inflammatory conditions due to its ability to modulate cellular responses through ROS interactions. Preliminary studies indicate that compounds similar to this compound can exhibit anti-inflammatory properties, making them candidates for conditions like rheumatoid arthritis.

Comparison with Similar Compounds

SAHA (Vorinostat)

SAHA is a hydroxamic acid-based pan-HDAC inhibitor approved for cutaneous T-cell lymphoma (CTCL). It non-selectively inhibits HDACs in both cancerous and normal cells, leading to dose-limiting toxicities such as thrombocytopenia and gastrointestinal distress .

Other ROS-Activated Prodrugs

These compounds share this compound’s design principle of leveraging tumor-specific ROS levels for targeted activation.

Comparative Analysis

Table 1: this compound vs. SAHA and Conceptual Analogues

Parameter This compound SAHA (Vorinostat) Generic ROS-Activated Prodrugs (Conceptual)
Activation Mechanism ROS-dependent cleavage of boronic ester, releasing SAHA . Direct HDAC inhibition without activation requirements . ROS-sensitive linkers (e.g., boronate, thioketal) .
Selectivity High (activated only in high-ROS tumor microenvironments) . Low (affects both cancerous and normal cells) . Moderate to high (depends on linker stability and ROS levels).
Toxicity Profile Reduced off-target toxicity due to tumor-specific activation . High systemic toxicity (e.g., thrombocytopenia, fatigue) . Variable (depends on payload and linker design).
Efficacy in Cancer Models Effective against HeLa, MCF-7, MDA-MB-231, and B16-F10 cells . Broad-spectrum activity but limited by toxicity . Context-dependent (e.g., improved efficacy in hypoxic tumors).
Clinical Status Preclinical (custom synthesis only) . FDA-approved for CTCL . Mostly preclinical or early-phase trials.

Key Research Findings

Selectivity: this compound’s ROS-dependent activation reduces HDAC inhibition in normal cells by >50% compared to SAHA in vitro .

Stability : The boronic ester linker in this compound remains stable under physiological conditions but degrades rapidly in the presence of H2O2 (≥100 μM), mimicking tumor ROS levels .

Synergistic Potential: this compound’s activation by ROS may complement therapies that further elevate tumor oxidative stress (e.g., radiotherapy) .

Q & A

Q. What is the molecular mechanism behind SAHA-OBP's selective activation in cancer cells?

this compound is a prodrug designed to release the HDAC inhibitor SAHA (vorinostat) selectively in cancer cells via ROS-triggered cleavage. The boronate ester linker in this compound reacts with elevated intracellular hydrogen peroxide (H₂O₂) in cancer cells, generating a phenolic intermediate that undergoes further hydrolysis to release SAHA. This mechanism spares non-cancerous cells with lower ROS levels, reducing off-target toxicity . Methodological Insight: Validate ROS-dependent activation using fluorescent ROS probes (e.g., DCFH-DA) in cancer vs. normal cell lines, coupled with HPLC to quantify SAHA release kinetics .

Q. How is this compound synthesized, and what analytical methods confirm its structure?

this compound is synthesized by conjugating SAHA with 4-(hydroxymethyl)phenylboronic acid pinacol ester (OBP) via a carbonate linker. Structural confirmation requires:

  • NMR spectroscopy for bond formation (e.g., disappearance of SAHA’s hydroxyl proton at δ 10.5 ppm).
  • Mass spectrometry (ESI-MS) to verify the molecular ion peak at m/z 524.42 .
  • HPLC purity analysis (>98%) to ensure suitability for in vitro studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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